
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide, also known as LY2183240, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of cyclobutyl amides and has been found to have significant effects on the central nervous system.
Mécanisme D'action
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide acts as an antagonist at the metabotropic glutamate receptor 2 (mGlu2), which is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. By blocking this receptor, this compound can modulate the activity of certain neurotransmitters and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have significant effects on the central nervous system and can modulate the activity of certain neurotransmitters, such as dopamine and serotonin. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide has several advantages for lab experiments, including its potency, selectivity, and specificity for the mGlu2 receptor. However, it also has some limitations, including its complex synthesis method and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide, including:
1. Further studies on its potential therapeutic applications in various diseases, such as Alzheimer's disease, depression, and anxiety.
2. Exploration of its effects on other neurotransmitter systems and receptors.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of its potential side effects and toxicity in humans.
5. Clinical trials to evaluate its safety and efficacy in humans.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of neurotransmitter activity by blocking the mGlu2 receptor. Despite its complex synthesis method and potential toxicity at high doses, it has several advantages for lab experiments and has several future directions for research.
Méthodes De Synthèse
The synthesis of N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide involves several steps, including the preparation of the starting materials, the formation of the cyclobutyl ring, and the introduction of the amide group. The overall process is complex and requires expertise in organic chemistry. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, depression, and anxiety. It has been found to have significant effects on the central nervous system and can modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Propriétés
IUPAC Name |
N-(3-hydroxycyclobutyl)-2-(4-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,10-4-6-13(19-3)7-5-10)14(18)16-11-8-12(17)9-11/h4-7,11-12,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUGDTUAMAMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)NC2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7337751.png)
![[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7337760.png)
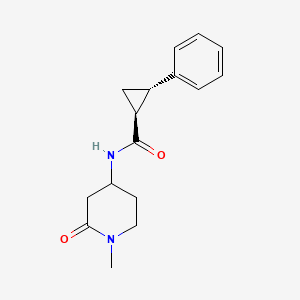
![[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7337775.png)
![(5-bromo-2-methyl-1,3-thiazol-4-yl)-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7337794.png)
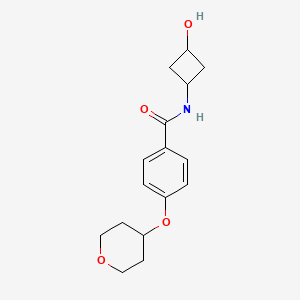
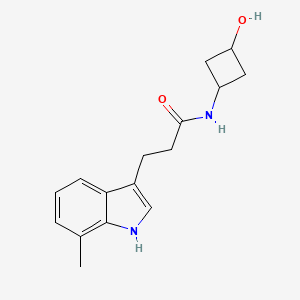
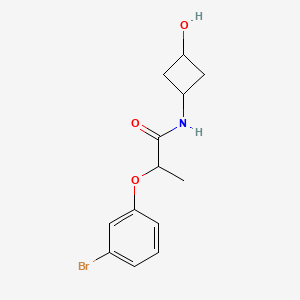
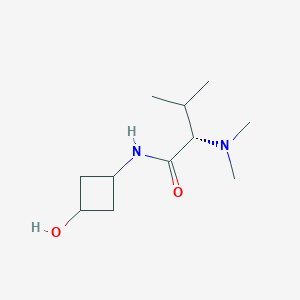
![(3aS,7aR)-5-[3-(1H-indol-3-yl)propanoyl]-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7337824.png)
![N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide](/img/structure/B7337840.png)
![N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide](/img/structure/B7337841.png)
![2-fluoro-N-[(2S)-1-[2-(fluoromethyl)morpholin-4-yl]-1-oxopropan-2-yl]benzenesulfonamide](/img/structure/B7337847.png)
![1-(3-chlorophenyl)-N-[(1S)-2,2-dimethylcyclopropyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B7337853.png)
